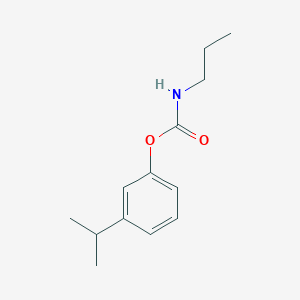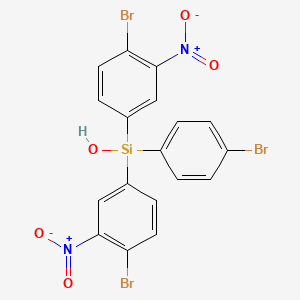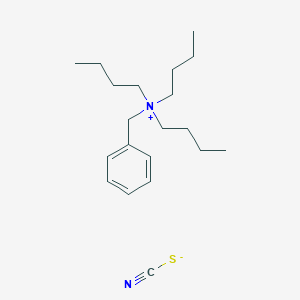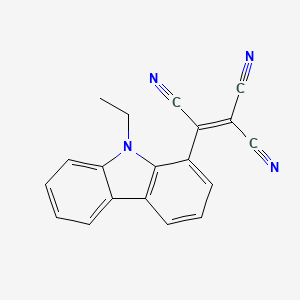
4-Bromo-1-hydroxynaphthalene-2-carbonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-hydroxynaphthalene-2-carbonyl azide: is an organic compound with the molecular formula C11H6BrN3O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as bromine, hydroxyl, and azide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide typically involves multiple steps. One common method starts with the bromination of 1-hydroxynaphthalene to introduce the bromine atom at the 4-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted to an isocyanate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Rearrangement: Heat or acid catalysts to facilitate the Curtius rearrangement.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules .
Biology and Medicine: The compound’s azide group makes it useful in bioconjugation techniques, where it can be used to label biomolecules for imaging or therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes .
Wirkmechanismus
The mechanism of action of 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide primarily involves its azide group. The azide group is highly reactive and can participate in various chemical transformations. For example, in nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and replacing other leaving groups . In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N2) in the process .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-hydroxynaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an azide.
1-Hydroxy-2-naphthoic acid: Lacks the bromine and azide groups but has a similar naphthalene core.
2-Bromo-1-naphthol: Similar structure but lacks the carbonyl and azide groups.
Uniqueness: 4-Bromo-1-hydroxynaphthalene-2-carbonyl azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. The combination of bromine, hydroxyl, and azide groups in a single molecule allows for diverse chemical transformations and applications .
Eigenschaften
CAS-Nummer |
57233-78-0 |
|---|---|
Molekularformel |
C11H6BrN3O2 |
Molekulargewicht |
292.09 g/mol |
IUPAC-Name |
4-bromo-1-hydroxynaphthalene-2-carbonyl azide |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-5-8(11(17)14-15-13)10(16)7-4-2-1-3-6(7)9/h1-5,16H |
InChI-Schlüssel |
BKPUIZRSZKFLQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)N=[N+]=[N-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)



![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)


